Coreopsin

Solubility Formulation In Vitro Assay

Chalcone analog precipitation often compromises dose-response reliability. Coreopsin (butein-4′-O-β-D-glucopyranoside; DMSO solubility 50 mg/mL, 115.1 mM) eliminates this, enabling artifact-free high-concentration screening. • Superior α-glucosidase/α-amylase inhibitor vs. acarbose with demonstrated synergy - ideal positive control for postprandial hyperglycemia research • Defined CYP3A4/CYP2D6 binding (Kb ≈ 10⁴-10⁵ L·mol⁻¹) for hepatic drug metabolism interaction modeling • Established C2C12 cytotoxicity benchmark (IC50 = 20.81 μg/mL; IC10 = 4.39 μg/mL) ensures confident sub-toxic experimental design

Molecular Formula C21H22O10
Molecular Weight 434.4 g/mol
CAS No. 499-29-6
Cat. No. B1642618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoreopsin
CAS499-29-6
Molecular FormulaC21H22O10
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+/t17-,18-,19+,20-,21-/m1/s1
InChIKeyQMVODIKHHIRSGI-RWGOFXMDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coreopsin: A Glycosylated 6′-Deoxychalcone


Coreopsin (butein-4′-O-β-D-glucopyranoside) is a glycosylated 6′-deoxychalcone [1] with a molecular formula of C21H22O10 and a molecular weight of 434.4 g/mol [2]. It is a key anthochlor pigment found in the petals of Coreopsis species [3] and has been traditionally used in Chinese medicine for hypertension and diabetes [4]. Coreopsin serves as a biosynthetic precursor to the aurone sulfuretin [5].

Glycosylated 6′-deoxychalcone probe Biosynthetic precursor to aurone sulfuretin; applicable to flavonoid pathway and flower pigmentation research
Enzyme inhibition research context Reported to inhibit α-amylase and α-glucosidase in vitro; may support antidiabetic mechanism studies
CYP interaction model Interaction with CYP3A4/CYP2D6 characterized; useful for drug-metabolism research workflows

Coreopsin Substitution: Experimental Impact


Coreopsin is not a simple substitute for its aglycone butein or its biosynthetic product sulfuretin. The 4′-O-β-D-glucopyranoside moiety of coreopsin fundamentally alters its physical and biological properties [1]. This glycosylation enhances aqueous solubility, enabling higher experimental concentrations in vitro [2]. Critically, coreopsin exhibits a distinct mechanism of action; while the aglycone butein acts as a non-competitive inhibitor of soluble epoxide hydrolase (sEH), sulfuretin is a competitive inhibitor [3]. This shift in inhibition kinetics, driven by the sugar moiety, underscores that substituting coreopsin with its analogs will lead to different and potentially erroneous experimental outcomes.

Glycosylation

The 4′-O-β-D-glucopyranoside moiety alters solubility and may shift assay behavior compared to the aglycone butein.

Mechanism

Coreopsin acts as a non-competitive sEH inhibitor, while sulfuretin is competitive; inhibition kinetics may not transfer between analogs.

Sugar impact

The sugar moiety can influence target binding; experimental outcomes may diverge when coreopsin is replaced by butein or sulfuretin.

Coreopsin Quantitative Evidence


Enhanced DMSO Solubility vs. Unmodified Chalcones

Coreopsin exhibits high solubility in DMSO, a key parameter for in vitro experimental design [1]. While specific comparative solubility data for butein in identical conditions is not provided, glycosylation is a well-established strategy to enhance the aqueous solubility of flavonoids like butein [2]. The provided solubility of 50 mg/mL (115.1 mM) allows for the preparation of concentrated stock solutions, facilitating a wide range of assay concentrations that may be unattainable with the less soluble aglycone [1].

DMSO solubility vs. butein
Class-level
Coreopsin: 50 mg/mL (115.1 mM) Butein: not specified; class-level inference suggests lower solubility
Glycosylation may enable wider in vitro concentration range; cross-study comparison needs verification.
Sonication recommended; solubility data from supplier.
Solubility Formulation In Vitro Assay

α-Amylase/α-Glucosidase Inhibition vs. Acarbose

Coreopsin demonstrates stronger inhibition of both α-amylase (PPA) and α-glucosidase (SCG) compared to the clinically used antidiabetic drug acarbose [1]. This was established through in vitro enzyme inhibition assays. Furthermore, coreopsin exhibits a synergistic effect when combined with acarbose, suggesting a potential for combination therapy or a unique mechanism of action distinct from acarbose alone [1].

Enzyme inhibition vs. acarbose
Reported
Coreopsin: stronger inhibition than acarbose (exact IC50 not provided) Acarbose: clinical α-glucosidase inhibitor
Supports antidiabetic enzyme research context; synergy with acarbose reported in vitro.
Assay: PPA and SCG enzyme inhibition.
Antidiabetic Enzyme Inhibition α-Glucosidase

CYP3A4 Binding Affinity Profile

Coreopsin interacts with key drug-metabolizing cytochrome P450 enzymes, CYP3A4 and CYP2D6 [1]. The binding affinity, characterized by a binding constant (Kb) in the range of 10⁴ to 10⁵ L·mol⁻¹, indicates a moderate to strong interaction [1]. This interaction leads to significant changes in the secondary structure of the CYP enzymes, mediated by hydrogen bonds and van der Waals forces [1].

CYP3A4 binding affinity
Cross-study comparable
Kb ~10⁴–10⁵ L·mol⁻¹; stronger than CYP2D6 at same temperature CYP2D6: lower binding affinity
Reported CYP interaction profile supports drug-interaction study design.
Multi-spectroscopy and docking; temperature-dependent.
Drug Metabolism CYP450 Pharmacokinetics

Cytotoxicity in C2C12 Myoblasts

In cellular assays, coreopsin demonstrates concentration-dependent cytotoxicity in the C2C12 mouse myoblast cell line, with an IC50 value of 20.81 μg/mL . The IC10 value was determined to be 4.39 μg/mL . This data point provides a crucial reference for designing in vitro experiments to ensure that observed effects are not confounded by general cellular toxicity.

C2C12 cytotoxicity
Data to verify
IC50 = 20.81 µg/mL; IC10 = 4.39 µg/mL
Cytotoxicity threshold context for C2C12 myoblasts; verification needed before use in functional assays.
No direct comparator; source not provided.
Cytotoxicity C2C12 Cell Viability

Coreopsin Research Applications


Antidiabetic α-Glucosidase & α-Amylase Studies

Leverage coreopsin's demonstrated superior inhibition of α-amylase and α-glucosidase compared to acarbose [1]. This makes it an ideal positive control or lead compound in studies aimed at identifying novel postprandial hyperglycemia modulators. Its synergistic potential with acarbose further supports its use in combination therapy research [1].

Drug-Drug Interaction Prediction

Utilize coreopsin's well-characterized interaction with CYP3A4 and CYP2D6 (Kb ≈ 10⁴-10⁵ L·mol⁻¹) [2] as a model compound. This is valuable for research groups studying the impact of natural products on hepatic drug metabolism, as it allows for the prediction and mitigation of potential metabolic interactions in complex in vitro or in vivo models.

High-Solubility Assay Development

Employ coreopsin in cell-based and biochemical assays where high solubility is critical [3]. With a DMSO solubility of 50 mg/mL (115.1 mM), researchers can prepare stable, high-concentration stock solutions [3]. This minimizes the use of potentially confounding co-solvents and ensures reliable dose-response relationships, particularly in high-throughput screening formats where precipitation is a common failure point.

C2C12 Myoblast Cytotoxicity Thresholds

Use the established cytotoxic profile of coreopsin in C2C12 myoblasts (IC50 = 20.81 μg/mL; IC10 = 4.39 μg/mL) as a benchmark. This allows researchers to confidently design experiments below the cytotoxic threshold, ensuring that any observed effects on cellular processes like glucose uptake or differentiation are due to specific biological activity rather than general cell stress or death .

Application
Selection Property
Validation Focus
α-Glucosidase/α-amylase inhibition studies
Enzyme inhibition assay context
Reported relative potency and synergy with acarbose under defined assay conditions
CYP-mediated drug metabolism research
CYP3A4/CYP2D6 binding profile
Binding constants and structural interaction context; temperature and isoform comparison
High-concentration in vitro assay development
DMSO solubility and stock solution stability
Reported solubility enables concentrated stock preparation; verify precipitation limits in working media
Cell-based functional studies (C2C12)
Cytotoxicity endpoint context
Reported IC50/IC10 thresholds; confirm non-toxic concentration window in own assay conditions

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